N-Amyl β-D-glucopyranoside belongs to the class of glycosides, which are compounds formed from a sugar molecule and another functional group or molecule. In this case, the sugar is β-D-glucopyranose, a six-membered cyclic form of glucose. The compound is classified as a non-reducing sugar, which means it does not have a free aldehyde or ketone group that can participate in redox reactions.
This compound can be sourced from natural products or synthesized in laboratories. It is often derived from starch or cellulose through enzymatic hydrolysis or chemical synthesis methods.
The synthesis of N-Amyl β-D-glucopyranoside can be approached through several methods:
N-Amyl β-D-glucopyranoside has a molecular formula of . Its structure consists of:
N-Amyl β-D-glucopyranoside participates in various chemical reactions:
The mechanism by which N-Amyl β-D-glucopyranoside exerts its effects primarily involves:
N-Amyl β-D-glucopyranoside exhibits several notable physical and chemical properties:
N-Amyl β-D-glucopyranoside has several scientific applications:
N-Amyl β-D-glucopyranoside (pentyl glucoside; CAS 66957-71-9) is synthesized via enzymatic transglycosylation, where β-glucosidases transfer glucose from donor molecules (e.g., cellobiose or synthetic glycosides) to primary aliphatic alcohols. The pentanol moiety typically originates from fatty acid metabolism or branched-chain amino acid degradation. In plants, geraniol and nerol (monoterpene alcohols) serve as precursors for alkyl chains through reductive pathways [8]. Microbial systems employ whole-cell biocatalysis; yeasts like Pichia etchellsii express membrane-bound β-glucosidases that conjugate glucose to C5 alcohols under mild conditions (25–40°C, pH 5–7), achieving yields exceeding 60% [7]. Non-enzymatic pathways involve acid-catalyzed Fischer glycosylation, though this generates anomeric mixtures lacking the stereoselectivity of enzymatic methods [4].
Table 1: Biosynthetic Routes to N-Amyl β-D-Glucopyranoside
Pathway | Catalyst | Glucose Donor | Yield | Stereospecificity |
---|---|---|---|---|
Enzymatic | β-Glucosidase (Pichia) | Methyl glucoside | ~60% | β-anomer exclusive |
Non-enzymatic | Acid catalysts (H₂SO₄) | Glucose | 40-50% | α/β mixture |
Whole-cell biocatalysis | Lyophilized yeast | Cellooligosaccharides | 50-70% | β-anomer dominant |
This compound occurs sporadically across phylogenetically diverse plants. In Crassulaceae, Sedum ewersii accumulates ethyl α-D-glucopyranoside in roots and aerial parts [6], suggesting alkyl glucosides are conserved in drought-tolerant species. Artemisia annua (Asteraceae) produces structurally analogous terpenyl glucosides (e.g., artemisinin derivatives) in glandular trichomes, though C5 alkyl forms are minor components [1]. Labiatae species synthesize acteoside (caffeoyl phenylethyl glucoside), where glucose units attach to aromatic alcohols rather than aliphatic pentanol [3]. The sporadic distribution implies convergent evolution of glucosylation mechanisms in ecological specialists.
N-Amyl β-D-glucopyranoside functions as a chemical messenger mediating plant-environment interactions:
Key enzymes include regioselective β-glucosidases (EC 3.2.1.21), which favor primary alcohols like pentanol due to their low steric hindrance. Almond-derived β-glucosidase achieves 85% regioselectivity for n-pentanol over secondary alcohols [3]. Glucose donors vary:
Table 2: Enzyme Kinetics for Alkyl Glucoside Synthesis
Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimal Alcohol Chain Length |
---|---|---|---|
Pichia etchellsii | 4.2 | 0.78 | C₅–C₈ (pentanol optimal) |
Almond | 1.8 | 1.05 | C₄–C₆ |
Candida molischiana | 6.9 | 0.31 | C₈–C₁₂ |
Precursor specificity is high: Deuterated pentanol ([²H]–C₅H₁₁OH) incorporates into glucoside without isotopic scrambling, confirming direct enzymatic coupling [7].
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